

Commercial Suppliers of Tetracosane-d50: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetracosane-d50

Cat. No.: B106040

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For researchers, scientists, and drug development professionals requiring high-purity deuterated compounds, **Tetracosane-d50** (CAS No. 16416-32-3) serves as a critical internal standard for quantitative analysis. This technical guide provides an in-depth overview of its commercial availability, key specifications, and a detailed experimental protocol for its application in gas chromatography-mass spectrometry (GC-MS).

Overview of Commercial Suppliers

Tetracosane-d50 is available from a range of reputable chemical suppliers, ensuring accessibility for research and development laboratories. Key suppliers include Santa Cruz Biotechnology, MedchemExpress, and Sigma-Aldrich (through distributors like Fisher Scientific and directly). Additional suppliers can be found through platforms such as LookChem and Pharmaffiliates. While most suppliers offer the compound in solid form, pre-dissolved solutions in solvents like hexane are also available.

Product Specifications

The quality and purity of **Tetracosane-d50** are paramount for its use as an internal standard. The following table summarizes the typical quantitative data available from various commercial suppliers. It is crucial to consult the certificate of analysis provided by the supplier for lot-specific information.

Specification	Typical Value	Suppliers
CAS Number	16416-32-3	All
Molecular Formula	C ₂₄ D ₅₀ or CD ₃ (CD ₂) ₂₂ CD ₃	All
Molecular Weight	~388.96 g/mol	All
Isotopic Purity	≥98 atom % D	Sigma-Aldrich[1][2], CymitQuimica[3]
Chemical Purity	≥99% (CP)	Sigma-Aldrich[1]
Physical Form	Solid	Most suppliers
Available Quantities	50mg, 100mg, 500mg	peptidequotes[1], Sigma-Aldrich[4]
Solution Availability	1000µg/mL in Hexane	A Chemtek[5]

Core Application: Internal Standard in Mass Spectrometry

Tetracosane-d50 is primarily utilized as an internal standard in mass spectrometry-based analytical methods, such as GC-MS and liquid chromatography-mass spectrometry (LC-MS).[6] Its deuterated nature ensures that it behaves chemically and physically similarly to its non-deuterated counterpart, tetracosane, and other long-chain hydrocarbons.[7] This similarity allows it to compensate for variations during sample preparation, injection, and ionization, leading to more accurate and precise quantification of target analytes.[8][9][10] The significant mass difference between **Tetracosane-d50** and the corresponding non-labeled compound allows for their clear differentiation in a mass spectrometer.[7]

Experimental Protocol: Quantification of Aliphatic Hydrocarbons in Environmental Samples using GC-MS

The following is a detailed methodology for the analysis of aliphatic hydrocarbons in soil or sediment samples, adapted from established environmental analysis protocols.[7]

1. Sample Preparation and Extraction:

- Internal Standard Spiking: A known quantity of **Tetracosane-d50** solution is spiked into the environmental sample (e.g., soil, sediment). The amount added should result in a concentration within the instrument's calibration range in the final extract.[\[7\]](#)
- Extraction: The spiked sample is extracted using a suitable method to isolate the hydrocarbons. Common techniques include:
 - Soxhlet Extraction: The sample is extracted with a 1:1 mixture of acetone and n-heptane for 8-16 hours.[\[7\]](#)
 - Accelerated Solvent Extraction (ASE): The sample is extracted with n-hexane at elevated temperature and pressure (e.g., 100°C and 1500 psi).[\[7\]](#)
- Cleanup: The resulting extract is concentrated and may be passed through a silica gel column to remove polar interferences.

2. GC-MS Analysis:

- Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used for analysis. The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column).
- Calibration: A series of calibration standards are prepared containing the target aliphatic hydrocarbons at various known concentrations. Each standard is spiked with the same amount of **Tetracosane-d50** internal standard as the samples.[\[7\]](#)
- Sample Injection: A small volume (e.g., 1 µL) of the final, cleaned-up sample extract is injected into the GC-MS system.[\[7\]](#)

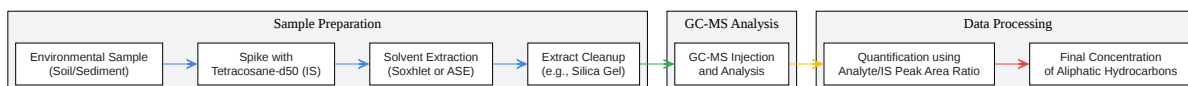
3. Data Acquisition and Quantification:

- Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection of characteristic ions of both the target analytes and **Tetracosane-d50**.

- Quantification: The target aliphatic hydrocarbons are identified based on their retention times. The concentration of each analyte is determined by comparing the peak area of its characteristic ion to the peak area of a characteristic ion of **Tetracosane-d50**.^[7] A calibration curve is generated from the analysis of the calibration standards to calculate the concentration of the analytes in the unknown samples.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of aliphatic hydrocarbons using **Tetracosane-d50** as an internal standard.



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Experimental workflow for hydrocarbon analysis.

This comprehensive guide provides a foundational understanding for researchers and professionals working with **Tetracosane-d50**. For specific applications and troubleshooting, consulting detailed application notes and the technical support of the respective suppliers is always recommended.

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- To cite this document: BenchChem. [Commercial Suppliers of Tetracosane-d50: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106040#commercial-suppliers-of-tetracosane-d50]

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